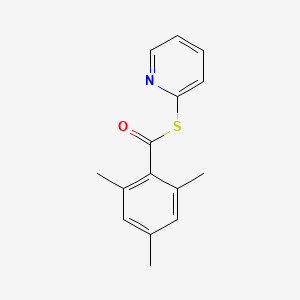
S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that features a pyridine ring and a trimethylbenzene moiety connected through a carbothioate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of pyridine-2-thiol with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of a thioester intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carbothioate linkage, potentially leading to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted pyridine or benzene derivatives.
Applications De Recherche Scientifique
Chemistry: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyridine ring can act as a ligand, coordinating with metal ions or other active sites in biological molecules.
Comparaison Avec Des Composés Similaires
- S-(Pyridin-2-yl) 4-nitrobenzothioate
- S-(Pyridin-2-yl) 4-methylbenzothioate
- S-(Pyridin-2-yl) 4-methoxybenzothioate
Comparison: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. In contrast, the similar compounds listed above have different substituents on the benzene ring, which can lead to variations in their chemical and physical properties.
Propriétés
Numéro CAS |
81787-27-1 |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
S-pyridin-2-yl 2,4,6-trimethylbenzenecarbothioate |
InChI |
InChI=1S/C15H15NOS/c1-10-8-11(2)14(12(3)9-10)15(17)18-13-6-4-5-7-16-13/h4-9H,1-3H3 |
Clé InChI |
JXXAWEHLZDJNTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)SC2=CC=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


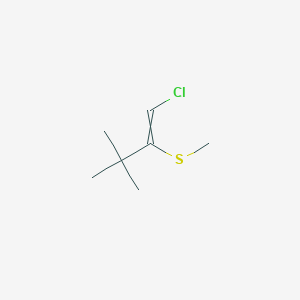
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
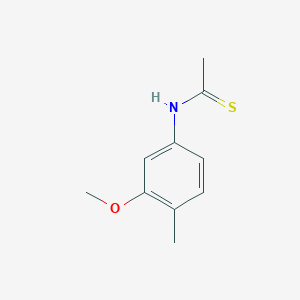

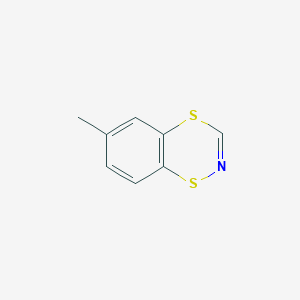

![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
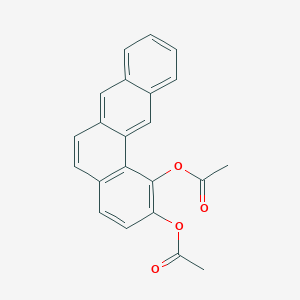
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)

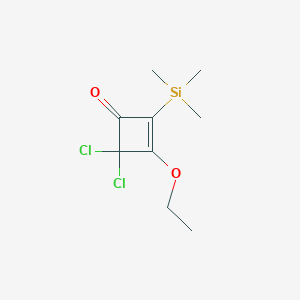
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
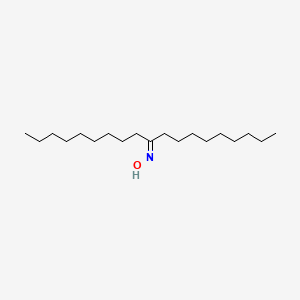
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
